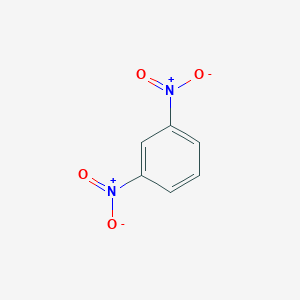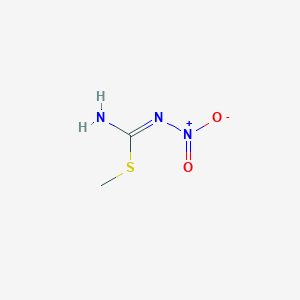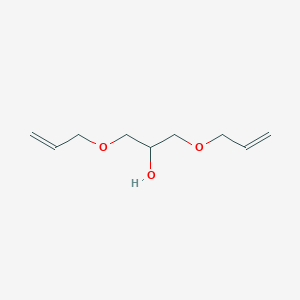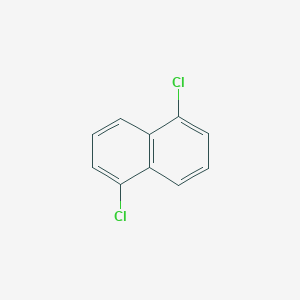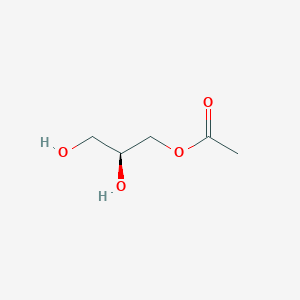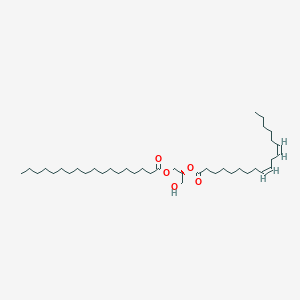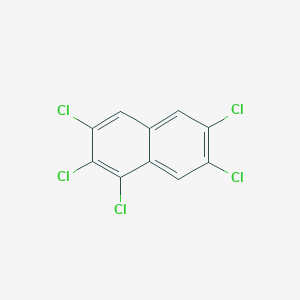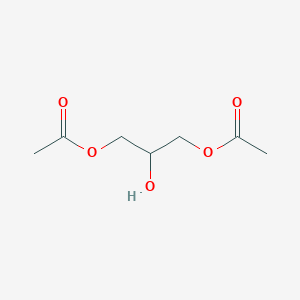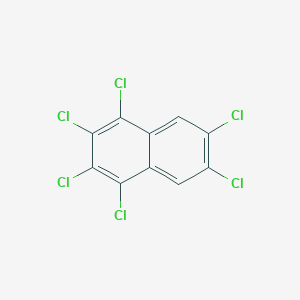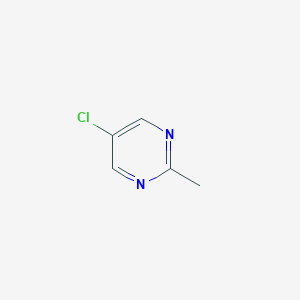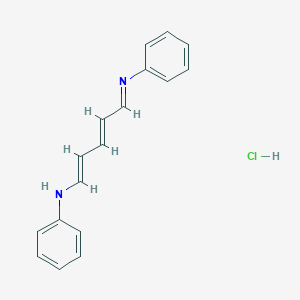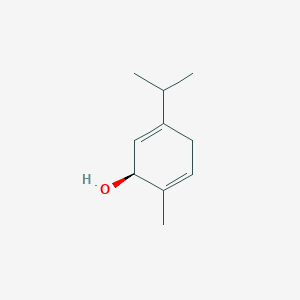
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol, commonly known as β-ionone, is a natural fragrance compound found in various fruits and flowers. It is a member of the terpenoid family and is widely used in the fragrance industry due to its pleasant aroma. Apart from its use in the fragrance industry, β-ionone has also been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of β-ionone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. β-ionone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
β-ionone has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, β-ionone has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using β-ionone in lab experiments is its low toxicity. It has been found to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one of the limitations of using β-ionone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of β-ionone. One potential area of research is the development of β-ionone-based cancer therapies. Another potential area of research is the study of the neuroprotective effects of β-ionone, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of novel methods for synthesizing β-ionone could lead to new applications for this compound in various scientific fields.
Synthesemethoden
β-ionone can be synthesized through various methods, including the oxidation of β-carotene, the isomerization of α-ionone, and the cyclization of geraniol. The most commonly used method for synthesizing β-ionone is the cyclization of geraniol. This method involves the use of a strong acid catalyst, such as sulfuric acid, to catalyze the cyclization of geraniol to form β-ionone.
Wissenschaftliche Forschungsanwendungen
β-ionone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. It has been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy. Studies have shown that β-ionone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Eigenschaften
CAS-Nummer |
119439-20-2 |
|---|---|
Produktname |
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S)-2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
ZDZKIUYTORHFPQ-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CCC(=C[C@@H]1O)C(C)C |
SMILES |
CC1=CCC(=CC1O)C(C)C |
Kanonische SMILES |
CC1=CCC(=CC1O)C(C)C |
Synonyme |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



